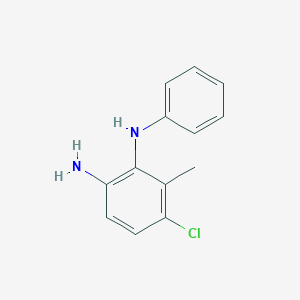

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine

Descripción general

Descripción

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 It is a derivative of benzene and is characterized by the presence of chloro, methyl, and phenyl groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-2-nitroaniline with methyl iodide and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The process involves several steps, including nitration, reduction, and coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine, also known as a member of the aromatic amine family, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Synthesis Techniques

Various synthetic routes have been developed for producing this compound, often involving reactions such as:

- Nucleophilic substitution : The introduction of the chloro group can be achieved through electrophilic aromatic substitution.

- Reduction reactions : The amine groups can be introduced via reduction of nitro precursors.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for:

- Anticancer agents : Research indicates that derivatives of this compound may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.

- Antimicrobial activity : Compounds in the same family have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Materials Science

In materials science, this compound is explored for its role in developing:

- Dyes and pigments : The aromatic nature allows for vibrant color production, which is utilized in textile and polymer industries.

- Conductive polymers : Its ability to participate in redox reactions makes it suitable for creating conductive materials used in electronic devices.

Environmental Studies

The environmental impact of aromatic amines has prompted studies into their degradation pathways. This compound is investigated for:

- Biodegradation : Understanding how microorganisms can break down this compound contributes to assessing its environmental risks.

- Pollution monitoring : Its presence in industrial effluents necessitates the development of analytical methods for detection and quantification.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various substituted benzene diamines on cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental chemists focused on the degradation of aromatic amines in aquatic systems. The study found that this compound was subject to microbial degradation under anaerobic conditions, highlighting its potential environmental persistence and the need for monitoring in wastewater treatment processes.

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-N-phenylbenzene-1,2-diamine

- 6-Methyl-N1-phenylbenzene-1,2-diamine

- 4-Chloro-3-methyl-N2-phenyl-1,2-benzenediamine

Uniqueness

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13ClN2 and a molecular weight of approximately 232.71 g/mol. Its structure features a chloro group and a phenyl ring, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for anticancer activity against several human cancer cell lines. In one study, it was found to inhibit the proliferation of lung, breast, and prostate cancer cells with IC50 values ranging from 15 to 30 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Lung Cancer | 15 | Apoptosis via caspase activation |

| Breast Cancer | 20 | Cell cycle arrest |

| Prostate Cancer | 30 | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular signaling pathways that regulate growth and apoptosis. Additionally, the compound may disrupt microtubule formation, similar to other known anticancer agents .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of pathogens. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics. The study concluded that this compound could be a promising candidate for developing new antimicrobial therapies .

Evaluation in Cancer Models

In another study involving murine models, researchers investigated the anticancer effects of the compound in vivo. Mice treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. Histological analysis revealed decreased mitotic figures in treated tumors, supporting its role as an effective anticancer agent.

Propiedades

IUPAC Name |

4-chloro-3-methyl-2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-11(14)7-8-12(15)13(9)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYVFWJXVUQOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.